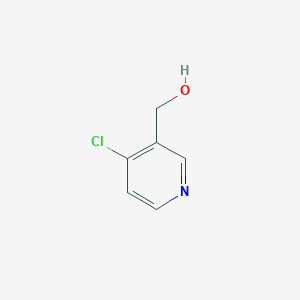

(4-Chloropyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKNUGKDTZRYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331087 | |

| Record name | (4-chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189449-41-0 | |

| Record name | (4-chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chloropyridin-3-yl)methanol

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (4-Chloropyridin-3-yl)methanol. It delves into its core chemical profile, synthesis, applications, and safety protocols, providing expert insights into its utility as a critical building block in modern chemistry.

Introduction: Strategic Importance in Synthesis

This compound is a functionalized pyridine derivative whose strategic importance lies in the orthogonal reactivity of its three key structural features: the pyridine ring, the chloro substituent, and the hydroxymethyl group. This trifecta of functionality makes it a versatile and highly valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyridine core is a prevalent scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability. The chloro group acts as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, while the primary alcohol (methanol) group allows for straightforward derivatization through oxidation, esterification, or conversion to a leaving group.

Its application is particularly noted in the synthesis of nicotinic acetylcholine receptor modulators and compounds targeting neurological disorders.[1] Understanding the nuances of its synthesis, reactivity, and handling is therefore paramount for any scientist looking to leverage its synthetic potential.

Compound Profile and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of successful and reproducible research.

| Property | Value | Source |

| CAS Number | 189449-41-0 | [1] |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| MDL Number | MFCD09743993 | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | Room temperature, in a dry, dark place under an inert atmosphere | [1][2] |

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing this compound is through the reduction of a corresponding carboxylic acid ester, such as ethyl 4-chloronicotinate. This approach is favored due to the commercial availability of the starting material and the high efficiency of the reduction.

Rationale for Reagent Selection

The choice of reducing agent is critical. While various hydrides can reduce esters, Lithium aluminum hydride (LiAlH₄) is selected for its high reactivity, which ensures a complete and rapid conversion.

-

Expertise & Causality: Unlike milder reagents like sodium borohydride (NaBH₄), which are generally ineffective for ester reduction, LiAlH₄ is a potent nucleophilic hydride source capable of reducing the ester carbonyl to the primary alcohol. The reaction is conducted in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to prevent the violent and uncontrolled quenching of the highly reactive LiAlH₄ by protic solvents like water or alcohols. Cooling the reaction to -78°C initially is a crucial safety and selectivity measure. It controls the initial exothermic burst upon adding the ester and minimizes potential side reactions.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction, quench, workup, and purification steps to ensure the isolation of a high-purity product. A similar procedure is well-documented for analogous substrates.[2]

Step 1: Reaction Setup

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Lithium aluminum hydride (1.1 eq.) suspended in anhydrous THF (approx. 10 mL per gram of LiAlH₄).

-

The suspension is cooled to -78°C using a dry ice/acetone bath.

Step 2: Addition of Ester

-

A solution of ethyl 4-chloronicotinate (1.0 eq.) in anhydrous THF (approx. 5 mL per gram of ester) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below -65°C.

-

Upon completion of the addition, the reaction mixture is stirred at -78°C for 3 hours.

Step 3: Reaction Quench (Fieser Workup)

-

The reaction is carefully quenched by the sequential, slow, dropwise addition of:

-

Water (X mL, where X = grams of LiAlH₄ used)

-

15% aqueous NaOH (X mL)

-

Water (3X mL)

-

-

The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour until a granular white precipitate forms. This method is highly reliable for safely quenching LiAlH₄ and generating easily filterable aluminum salts.

Step 4: Isolation and Purification

-

The solid aluminum salts are removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with additional THF or ethyl acetate.

-

The combined organic filtrates are concentrated under reduced pressure to yield the crude product.

-

The resulting residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate. The chlorine atom is a key functional group for introducing diversity through metal-catalyzed cross-coupling reactions.

Role in Cross-Coupling Reactions

The 4-position of the pyridine ring is susceptible to nucleophilic substitution, but more commonly, the chloro group serves as an electrophilic partner in reactions like the Suzuki-Miyaura coupling.

Caption: Suzuki coupling using this compound.

This strategy is fundamental in medicinal chemistry for synthesizing biaryl compounds, which are common motifs in active pharmaceutical ingredients (APIs).[3] The ability to install various aryl or heteroaryl groups at the 4-position allows for extensive Structure-Activity Relationship (SAR) studies.

Derivatization of the Methanol Group

The primary alcohol provides another site for modification:

-

Oxidation: Oxidation to the corresponding aldehyde (4-chloro-3-pyridinecarboxaldehyde) using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane opens up access to further carbon-carbon bond formations (e.g., Wittig, Grignard reactions) or reductive amination.

-

Conversion to a Leaving Group: The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, or directly to an alkyl halide (e.g., using SOCl₂). This activates the benzylic-like position for nucleophilic substitution, enabling the introduction of amines, azides, cyanides, and other functional groups.

These dual handles for reactivity make the title compound a powerful tool for building diverse chemical libraries for drug discovery.[1]

Analytical Characterization

Confirming the identity and purity of the synthesized material is non-negotiable. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the two aromatic protons on the pyridine ring, a singlet for the benzylic-like CH₂ group, and a broad singlet for the OH proton.

-

¹³C NMR will show distinct signals for the six carbon atoms.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight (143.57 g/mol ) and show a characteristic isotopic pattern (approx. 3:1 ratio for M+ and M+2 peaks) due to the presence of the chlorine atom.

-

Infrared (IR) Spectroscopy: Will display a broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretch of the alcohol.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions are essential.

-

Hazard Classification: The hydrochloride salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Similar hazards should be assumed for the free base.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6][7]

-

Handling Precautions: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]

Conclusion

This compound is more than just a chemical; it is a strategic enabler for innovation in pharmaceutical and materials science. Its well-defined reactivity, underpinned by the chloro and hydroxymethyl functional groups, provides a reliable and versatile platform for the synthesis of novel and complex molecules. By understanding the principles of its synthesis, handling, and downstream applications as detailed in this guide, researchers can confidently and effectively integrate this valuable building block into their discovery workflows.

References

- 1. This compound [myskinrecipes.com]

- 2. (4-aMino-6-chloropyridin-3-yl)Methanol | 846036-96-2 [chemicalbook.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to the Physical Properties of (4-Chloropyridin-3-yl)methanol

Introduction

(4-Chloropyridin-3-yl)methanol, a substituted pyridine derivative, is a key building block in modern medicinal and agrochemical research.[1] Its structural features, comprising a chloropyridine core with a hydroxymethyl group, make it a valuable intermediate for synthesizing a range of complex molecules, including nicotinic acetylcholine receptor modulators for neurological disorders and bioactive ingredients for selective herbicides and pesticides.[1] A thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure its effective handling, characterization, and application in synthetic chemistry.

This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed, field-proven methodologies for their experimental determination. The focus is on providing a practical framework for scientists to validate the identity and purity of this compound, ensuring the reliability and reproducibility of their research.

Core Physical and Chemical Identifiers

A precise identification of this compound is the foundational step for any scientific investigation. The primary identifiers for this compound are its CAS Number, molecular formula, and molecular weight.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][2][3][4][5] |

| CAS Number | 189449-41-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆ClNO | [1][2][3] |

| Molecular Weight | 143.57 g/mol | [1] |

| Purity (Typical) | ≥95% | [1] |

It is crucial for researchers to verify the CAS number of their starting material, as several isomers exist, such as (4-Chloropyridin-2-yl)methanol (CAS: 63071-10-3) and (3-Chloropyridin-4-yl)methanol (CAS: 79698-53-6), which will possess different physical properties.[6]

Experimentally Determined Physical Properties

While specific, experimentally verified physical property data for this compound is not extensively reported in publicly available literature, the following sections detail the standard methodologies for determining these crucial parameters. The data for isomeric compounds, where available, are provided for comparative purposes but should not be considered representative of this compound.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities will lead to a depressed and broader melting range.

Reported Data for an Isomer:

-

(3-Chloropyridin-4-yl)methanol: 73-77°C[7]

This protocol outlines the capillary method using a modern digital melting point apparatus.

Methodology Rationale: The capillary method is a widely adopted, simple, and reliable technique that requires a minimal amount of sample.[8] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the substance transitions from a solid to a liquid.[8] A slow heating rate near the melting point is crucial for an accurate determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[8]

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C/min) to determine a rough melting range.[10] Allow the apparatus to cool before proceeding.

-

Accurate Measurement: Heat the sample at a medium rate to about 20°C below the expected melting point.[11] Then, decrease the heating rate to approximately 1-2°C per minute.[11]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Self-Validation: To confirm the identity of the compound, a mixed melting point determination can be performed.[9] A small amount of the sample is mixed with a known standard of this compound. If there is no depression or broadening of the melting point, the identity of the sample is confirmed.[9]

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of this compound in various solvents is essential for reaction setup, purification, and formulation. The "like dissolves like" principle suggests that its polarity, influenced by the pyridine ring and the hydroxyl group, will dictate its solubility.[12]

Reported Data for a Related Compound:

-

(4-Amino-pyridin-3-yl)-methanol: Slightly soluble in water.

This protocol provides a systematic approach to determining the solubility of this compound in water and common organic solvents.

Methodology Rationale: A standardized procedure involving the addition of a specific amount of solute to a measured volume of solvent allows for a qualitative and semi-quantitative assessment of solubility. Vigorous mixing ensures that the system reaches equilibrium.

Step-by-Step Protocol:

-

Solvent Selection: Prepare a panel of test solvents, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane, to cover a range of polarities.

-

Sample Preparation: Weigh out a specific amount of this compound (e.g., 10 mg) into a series of small, clean test tubes.

-

Solvent Addition: To each test tube, add a measured volume of a single solvent (e.g., 1 mL) in small portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved solid. A clear solution indicates solubility.

-

Classification: Classify the solubility as:

-

Soluble: The entire sample dissolves.

-

Partially Soluble: Some of the sample dissolves, but solid particles remain.

-

Insoluble: No apparent dissolution of the sample.

-

-

pH-Dependent Solubility (for aqueous solutions): For compounds with acidic or basic functional groups, solubility can be pH-dependent. Test the solubility in aqueous solutions of 5% HCl and 5% NaOH. An increase in solubility in acidic solution suggests a basic functional group (the pyridine nitrogen), while increased solubility in a basic solution would indicate an acidic proton (the hydroxyl group).[13]

Caption: Workflow for Solubility Profile Determination.

pKa Value

The pKa value provides a quantitative measure of the acidity or basicity of a molecule. For this compound, the primary basic site is the nitrogen atom of the pyridine ring. The pKa of the hydroxyl group is expected to be significantly higher.

Reported Data for Related Compounds:

-

Pyridoxine (a pyridine derivative): pKa = 5.24 (experimentally determined by NMR).

This method is based on the principle that the chemical shifts of protons near an ionizable group will change as a function of the solution's pH (or pD in D₂O).[14]

Methodology Rationale: NMR spectroscopy provides a sensitive probe to monitor the protonation state of a molecule. By titrating a solution of the compound with an acid or base and recording the ¹H NMR spectra at different pH values, a titration curve can be generated by plotting the chemical shift of a specific proton versus the pH. The pKa is the pH at which the ionizable group is 50% protonated, which corresponds to the inflection point of the titration curve.[14]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a series of NMR tubes each containing a solution of this compound in D₂O at a constant concentration.

-

pH Adjustment: Adjust the pD of each solution to a different value across a range that brackets the expected pKa (e.g., pD 1 to 7 for the pyridine nitrogen). This can be done by adding small aliquots of DCl or NaOD.

-

pD Measurement: Measure the pD of each solution using a calibrated pH meter (note: pD = pH reading + 0.4).

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.

-

Data Analysis: Identify a proton on the pyridine ring whose chemical shift is sensitive to the protonation of the nitrogen atom. Plot the chemical shift (δ) of this proton against the measured pD values.

-

pKa Determination: Fit the data to the Henderson-Hasselbalch equation or determine the pKa graphically from the inflection point of the resulting sigmoidal curve.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a signal for the methylene protons (-CH₂-), and a signal for the hydroxyl proton (-OH). The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300 cm⁻¹), C-H stretches of the aromatic ring, C=C and C=N stretches of the pyridine ring, and the C-Cl stretch.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (143.57 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the hydrochloride salt is classified as harmful if swallowed, and causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14] General precautions for handling chloro-substituted pyridine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1] Room temperature storage is generally acceptable.[1]

Conclusion

This compound is a crucial intermediate in chemical synthesis. This guide has consolidated the available identifying information and provided a detailed framework of robust, validated experimental protocols for determining its key physical properties. For researchers and drug development professionals, the application of these methodologies will ensure the accurate characterization of this compound, thereby upholding the integrity and quality of their scientific endeavors. The emphasis on experimental determination is necessitated by the current lack of comprehensive published data for this specific isomer, highlighting an opportunity for further research and data dissemination within the scientific community.

References

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. This compound , 97% , 189449-41-0 - CookeChem [cookechem.com]

- 5. 189449-41-0|this compound|BLD Pharm [bldpharm.com]

- 6. (4-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 2763167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sincerechemical.com [sincerechemical.com]

- 8. westlab.com [westlab.com]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (4-Chloropyridin-3-yl)methanol for Researchers and Drug Development Professionals

Introduction: The Significance of (4-Chloropyridin-3-yl)methanol in Modern Chemistry

This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research and development. Its unique structural arrangement, featuring a chlorinated pyridine ring with a hydroxymethyl substituent, offers a versatile scaffold for the synthesis of a wide array of complex molecules. This intermediate is particularly crucial in the production of nicotinic acetylcholine receptor modulators, which are instrumental in developing treatments for neurological disorders such as Alzheimer's and Parkinson's disease.[1] Furthermore, its incorporation into agrochemical formulations can enhance the bioactivity of selective herbicides and pesticides.[1] The strategic importance of this compound necessitates a comprehensive understanding of its synthesis to enable efficient and scalable production for further research and commercial applications.

This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the practical knowledge required to confidently synthesize this valuable intermediate.

Primary Synthetic Strategy: Reduction of 4-Chloronicotinic Acid and its Derivatives

The most prevalent and logical approach to the synthesis of this compound involves the reduction of the carboxylic acid functionality of 4-chloronicotinic acid or its corresponding esters. This strategy is favored due to the commercial availability and relative stability of the starting material. The choice of reducing agent is critical and dictates the reaction conditions, chemoselectivity, and overall efficiency of the synthesis. Two main classes of reducing agents are predominantly employed: aluminum hydrides and boranes.

Route 1: Lithium Aluminum Hydride (LAH) Reduction of 4-Chloronicotinic Acid

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to their corresponding alcohols.[2][3]

Mechanism of LAH Reduction:

The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LAH in an acid-base reaction to form hydrogen gas and a lithium carboxylate salt.[4] Subsequently, the aluminum hydride coordinates to the carbonyl oxygen, activating the carbonyl group for nucleophilic attack by another hydride ion. This leads to the formation of a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is immediately reduced further by LAH to the corresponding primary alcohol.[5]

Figure 1: Simplified mechanism of LAH reduction of a carboxylic acid.

Experimental Protocol: LAH Reduction of 4-Chloronicotinic Acid

Materials:

-

4-Chloronicotinic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

Procedure:

-

To a stirred suspension of LAH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add a solution of 4-chloronicotinic acid (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[6]

-

Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with THF and ethyl acetate.

-

Combine the organic filtrates and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: LAH reacts violently with water, so all glassware must be oven-dried and solvents must be anhydrous to prevent quenching of the reagent and to ensure safety.[3]

-

Inert Atmosphere: An inert atmosphere prevents the reaction of LAH with atmospheric moisture.

-

Slow Addition at 0 °C: The reaction is highly exothermic. Slow addition of the carboxylic acid to the LAH suspension at low temperature helps to control the reaction rate and prevent overheating.

-

Fieser Workup: This specific workup procedure is designed to safely quench the excess LAH and precipitate the aluminum salts in a granular form that is easy to filter off.[6]

Route 2: Borane Reduction of 4-Chloronicotinic Acid

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more selective reducing agent than LAH. It readily reduces carboxylic acids to primary alcohols while being less reactive towards many other functional groups, offering a milder alternative.[7][8]

Mechanism of Borane Reduction:

The reduction of a carboxylic acid with borane involves the formation of an acyloxyborane intermediate. The carbonyl oxygen of the carboxylic acid acts as a Lewis base, coordinating to the Lewis acidic boron atom of BH₃. This is followed by the transfer of a hydride from the borane to the carbonyl carbon and the elimination of hydrogen gas. This process can occur multiple times, leading to a triacyloxyborane intermediate. Subsequent hydride transfers from another equivalent of borane reduce the ester-like intermediates to the primary alcohol. The reaction is typically quenched with an alcohol, like methanol, to decompose any remaining borane complexes.[5][9][10]

Figure 2: Simplified mechanism of borane reduction of a carboxylic acid.

Experimental Protocol: Borane Reduction of 4-Chloronicotinic Acid

Materials:

-

4-Chloronicotinic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 4-chloronicotinic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the BH₃·THF solution (approximately 2.0-3.0 equivalents) dropwise to the stirred solution of the carboxylic acid. Vigorous hydrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane and to decompose the borate esters.

-

Remove the solvents under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography (eluent: ethyl acetate/hexanes) to yield this compound.

Causality Behind Experimental Choices:

-

Excess Borane: An excess of borane is used to ensure the complete reduction of the carboxylic acid and any intermediates.

-

Refluxing THF: Heating the reaction mixture helps to drive the reduction to completion, especially for less reactive substrates.

-

Methanol Quench: Methanol is used to safely decompose the excess borane and to hydrolyze the borate ester intermediates to the desired alcohol.[7]

Route 3: Two-Step Synthesis via Esterification followed by Reduction

An alternative to the direct reduction of the carboxylic acid is a two-step process involving an initial esterification of 4-chloronicotinic acid, followed by the reduction of the resulting ester. This approach can sometimes offer advantages in terms of purification and selectivity, especially when milder reducing agents are desired for the final step.

Step 3a: Fischer Esterification of 4-Chloronicotinic Acid

Fischer esterification is a classic method for converting a carboxylic acid and an alcohol to an ester using an acid catalyst.[11]

Experimental Protocol: Synthesis of Methyl 4-chloronicotinate

Materials:

-

4-Chloronicotinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

-

Suspend 4-chloronicotinic acid in an excess of methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride).

-

Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM or EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude methyl 4-chloronicotinate, which can be purified by chromatography or distillation if necessary.

Step 3b: Reduction of Methyl 4-chloronicotinate

The resulting ester can be reduced to this compound using either LAH or, advantageously, a milder reducing agent like sodium borohydride (NaBH₄) in the presence of a suitable solvent system. While NaBH₄ is generally unreactive towards esters, its reactivity can be enhanced by using a mixture of THF and methanol, allowing for the reduction to proceed.[11][12][13]

Experimental Protocol: Sodium Borohydride Reduction of Methyl 4-chloronicotinate

Materials:

-

Methyl 4-chloronicotinate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 4-chloronicotinate in a mixture of THF and methanol.

-

Add sodium borohydride portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and quench by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Ester Intermediate: Converting the carboxylic acid to an ester allows for the use of milder reducing agents like NaBH₄, which can be advantageous for substrates with other sensitive functional groups.

-

NaBH₄ in THF/MeOH: The combination of THF and methanol enhances the reducing power of NaBH₄, enabling it to reduce the ester.[11][13]

Alternative Synthetic Approaches

While the reduction of 4-chloronicotinic acid is the most direct route, other synthetic strategies can be employed, particularly if the starting materials are more readily available or if a different substitution pattern is desired.

Route 4: Synthesis from 3-Methyl-4-chloropyridine

This route involves the oxidation of the methyl group of 3-methyl-4-chloropyridine to an aldehyde, followed by the reduction of the aldehyde to the desired alcohol.

Step 4a: Oxidation of 3-Methyl-4-chloropyridine

The oxidation of the methyl group can be achieved using various oxidizing agents, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

Step 4b: Reduction of 4-Chloro-3-pyridinecarboxaldehyde

The resulting aldehyde, 4-chloro-3-pyridinecarboxaldehyde, can be easily reduced to this compound using a mild reducing agent like sodium borohydride.

Experimental Protocol: Reduction of 4-Chloro-3-pyridinecarboxaldehyde

Materials:

-

4-Chloro-3-pyridinecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-chloro-3-pyridinecarboxaldehyde in methanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by chromatography.

Route 5: Grignard or Organolithium Approach

A more convergent approach involves the formation of an organometallic intermediate from a suitable 3-halopyridine derivative, which is then reacted with formaldehyde. For instance, a 3,4-disubstituted pyridine could be selectively lithiated at the 3-position, followed by a reaction with formaldehyde. However, achieving the desired regioselectivity in the metallation of chloropyridines can be challenging.

Comparative Analysis of Synthesis Routes

| Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |

| 1: Direct LAH Reduction | 4-Chloronicotinic acid | LiAlH₄ | - One-step reaction- High yielding | - Highly reactive and hazardous reagent- Requires strict anhydrous conditions | Good to Excellent |

| 2: Direct Borane Reduction | 4-Chloronicotinic acid | BH₃·THF or BH₃·SMe₂ | - Milder than LAH- More chemoselective | - Requires careful handling of borane reagents- May require heating | Good |

| 3: Esterification then Reduction | 4-Chloronicotinic acid | H⁺/MeOH, then NaBH₄ | - Allows use of milder reducing agent (NaBH₄)- Potentially easier purification of ester intermediate | - Two-step process- Overall yield may be lower | Moderate to Good |

| 4: From 3-Methyl-4-chloropyridine | 3-Methyl-4-chloropyridine | Oxidizing agent, then NaBH₄ | - Utilizes a different starting material | - Two-step process- Oxidation step can be low yielding or use toxic reagents | Variable |

| 5: Organometallic Approach | Halogenated pyridine derivative | Organolithium or Grignard reagent, Formaldehyde | - Convergent synthesis | - Regioselectivity can be an issue- Requires careful control of reaction conditions | Variable |

Conclusion and Future Perspectives

The synthesis of this compound is most reliably and efficiently achieved through the reduction of 4-chloronicotinic acid. The choice between lithium aluminum hydride and borane as the reducing agent will depend on the scale of the synthesis, the available equipment, and the desired level of safety and selectivity. For large-scale production, the two-step route involving esterification followed by reduction with the less hazardous sodium borohydride may be preferable.

Future research in this area may focus on developing more sustainable and catalytic methods for the reduction of the carboxylic acid, potentially utilizing catalytic hydrogenation with heterogeneous or homogeneous catalysts under milder conditions. Such advancements would further enhance the accessibility of this important building block for the continued development of novel pharmaceuticals and agrochemicals.

References

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Workup [chem.rochester.edu]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 10. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Spectroscopic Data of (4-Chloropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for the key pharmaceutical and agrochemical intermediate, (4-Chloropyridin-3-yl)methanol. This document is intended to serve as an essential resource for researchers and professionals engaged in the synthesis, characterization, and application of this versatile heterocyclic compound.

Introduction: The Significance of this compound

This compound, with the Chemical Abstracts Service (CAS) registry number 189449-41-0, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural features make it a valuable building block in the synthesis of nicotinic acetylcholine receptor modulators, which are under investigation for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.[1] Furthermore, its application extends to the agrochemical industry, where it is utilized in the formulation of selective herbicides and pesticides.[1]

Given its pivotal role as a synthetic intermediate, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control. This guide presents a detailed examination of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A Certificate of Analysis for this compound confirms a purity of ≥98.0% by ¹H NMR, indicating the reliability of this technique for its characterization.

Molecular Structure and Properties

A foundational understanding of the molecular structure is crucial for the interpretation of its spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| CAS Number | 189449-41-0 | [1] |

The structure of this compound, featuring a pyridine ring substituted with a chlorine atom and a hydroxymethyl group, gives rise to a unique spectroscopic fingerprint.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-resolution NMR spectrometer.

Interpretation of the Spectrum: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 | ~8.5 | Singlet | 1H |

| H6 | ~8.4 | Doublet | 1H |

| H5 | ~7.4 | Doublet | 1H |

| -CH₂- | ~4.7 | Singlet (or Doublet) | 2H |

| -OH | Variable | Broad Singlet | 1H |

Causality Behind Assignments:

-

Aromatic Protons (H2, H6, H5): The protons on the pyridine ring are deshielded due to the ring current effect and the electron-withdrawing nature of the nitrogen atom. H2 and H6, being in the ortho positions relative to the nitrogen, will appear at the lowest field. The chlorine atom at the 4-position will further influence the chemical shifts of the adjacent protons.

-

Methylene Protons (-CH₂-): The protons of the hydroxymethyl group are adjacent to the aromatic ring and the hydroxyl group, leading to a chemical shift in the range of 4.5-5.0 ppm. Depending on the solvent and temperature, coupling to the hydroxyl proton may be observed, which would result in a doublet. More commonly, rapid exchange of the hydroxyl proton leads to a singlet for the methylene group.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

Figure 2. Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR spectroscopy. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Interpretation of the Spectrum: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C4 | ~150 |

| C2 | ~149 |

| C6 | ~148 |

| C3 | ~135 |

| C5 | ~123 |

| -CH₂- | ~60 |

Causality Behind Assignments:

-

Aromatic Carbons (C2-C6): The carbon atoms of the pyridine ring resonate in the aromatic region (120-150 ppm). The carbon atom bearing the chlorine (C4) is expected to be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) will also appear at a lower field.

-

Methylene Carbon (-CH₂-): The carbon of the hydroxymethyl group, being an sp³-hybridized carbon attached to an oxygen atom, will appear in the range of 55-65 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a liquid sample, a thin film between salt plates can be used.

Interpretation of the Spectrum: The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3400-3200 | Strong, Broad |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=N, C=C (aromatic) | 1600-1450 | Medium to Strong |

| C-O (alcohol) | 1260-1000 | Strong |

| C-Cl | 800-600 | Medium to Strong |

Causality Behind Assignments:

-

O-H Stretch: The broad, strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the stretching vibration of a hydroxyl group involved in hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine ring.

-

C-O Stretch: A strong band in the 1260-1000 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is employed for the accurate determination of the molecular formula.

Interpretation of the Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Expected m/z | Notes |

| [M]⁺ | 143/145 | Molecular ion peak with a characteristic ~3:1 intensity ratio due to the ³⁵Cl and ³⁷Cl isotopes. |

| [M-H]⁺ | 142/144 | Loss of a hydrogen atom. |

| [M-OH]⁺ | 126/128 | Loss of the hydroxyl radical. |

| [M-CH₂OH]⁺ | 112/114 | Loss of the hydroxymethyl radical. |

| [C₅H₃ClN]⁺ | 112/114 | Fragmentation of the side chain. |

Causality Behind Fragmentation: Under electron ionization, the molecule will lose an electron to form the molecular ion, [M]⁺. The presence of chlorine will result in a characteristic isotopic pattern for all chlorine-containing fragments. Common fragmentation pathways for benzyl-type alcohols include the loss of the hydroxyl group or the entire hydroxymethyl side chain.

Predicted collision cross-section values for the protonated molecule ([M+H]⁺) and other adducts of the hydrochloride salt have been calculated, which can be useful in ion mobility-mass spectrometry studies.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry offers a powerful analytical toolkit for ensuring the identity and purity of this important chemical intermediate. Researchers and drug development professionals can leverage this information to support their synthetic efforts and advance their scientific objectives.

References

Navigating the Spectral Landscape of (4-Chloropyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloropyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of nicotinic acetylcholine receptor modulators and other therapeutic agents.[1] Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic compounds in solution. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound, intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.

Introduction: The Structural Significance of this compound

The substituted pyridine motif is a cornerstone in the design of biologically active molecules. The specific arrangement of the chloro and hydroxymethyl substituents on the pyridine ring of this compound creates a unique electronic and steric environment. This, in turn, dictates its reactivity and its ability to interact with biological targets.

NMR spectroscopy provides a detailed roadmap of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ), spin-spin coupling (J), and signal multiplicity in an NMR spectrum offer a wealth of information about the connectivity of atoms and the electronic environment of each nucleus. A thorough understanding of the NMR spectra of this compound is therefore not just an analytical requirement but a fundamental prerequisite for its effective application in research and development.

Experimental Protocols for NMR Spectral Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, with a residual proton peak around 2.50 ppm. The chemical shifts of the analyte can be influenced by the solvent, so consistency is key for comparative studies.

-

Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm. A small amount (typically <1% v/v) should be added to the NMR tube.

NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving complex coupling patterns in the aromatic region of the ¹H NMR spectrum.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate to cover the signals of interest and the TMS reference.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Number of Scans: 8 to 16 scans are typically enough for a sample of this concentration to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width: A spectral width of 0 to 160 ppm will encompass the expected chemical shifts for the pyridine and methanol carbons.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to obtain a spectrum with a good signal-to-noise ratio, depending on the sample concentration.

Spectral Data and Interpretation

While a definitive, publicly available, and fully assigned NMR spectrum for this compound is not readily found in major spectral databases, a Certificate of Analysis for the compound confirms that its ¹H NMR spectrum is consistent with the expected structure.[2] Based on established principles of NMR spectroscopy and data from analogous substituted pyridines, the following is a detailed prediction and interpretation of the expected ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, a signal for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.5 | s | - |

| H-6 | ~8.4 | d | ~5.0 |

| H-5 | ~7.3 | d | ~5.0 |

| -CH₂- | ~4.7 | s | - |

| -OH | Variable | br s | - |

Note: Predicted values are based on general principles and data for similar compounds. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

-

H-2: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing as a singlet due to the absence of adjacent protons.

-

H-6: This proton is also adjacent to the nitrogen and will be significantly deshielded. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to H-6 and will therefore appear as a doublet. The coupling constant (J) between H-5 and H-6 should be identical.

-

-

Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are chemically equivalent and are not coupled to any other protons, so they are expected to appear as a sharp singlet. Their chemical shift will be influenced by the adjacent hydroxyl group and the pyridine ring.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in the presence of D₂O, causing the signal to disappear.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~150 |

| C-2 | ~148 |

| C-6 | ~147 |

| C-3 | ~135 |

| C-5 | ~123 |

| -CH₂- | ~60 |

Note: Predicted values are based on general principles and data for similar compounds. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring will resonate in the aromatic region of the spectrum (typically 120-160 ppm).

-

The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the chlorine atom (C-4) are expected to be the most deshielded and appear at the downfield end of this region.

-

The quaternary carbons (C-3 and C-4) may exhibit weaker signals compared to the protonated carbons due to longer relaxation times.

-

-

Methylene Carbon (-CH₂-): The carbon of the hydroxymethyl group will appear in the upfield region of the spectrum, typically around 60 ppm, characteristic of a carbon atom singly bonded to an oxygen atom.

Advanced NMR Techniques for Structural Confirmation

For complex molecules or in cases of signal overlap, advanced 2D NMR experiments can be invaluable for unambiguous assignment of all proton and carbon signals.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the signals of H-2, H-5, H-6, and the methylene protons to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For example, correlations from the methylene protons to C-3 and C-4 would be expected.

Conclusion

A thorough understanding and correct interpretation of the ¹H and ¹³C NMR spectra of this compound are essential for its use in synthetic and medicinal chemistry. This guide provides a framework for the acquisition, prediction, and interpretation of this crucial analytical data. While experimentally obtained and fully assigned spectra are the gold standard, the principles and predictions outlined here offer a robust guide for researchers working with this important chemical entity. The application of advanced 2D NMR techniques can further solidify the structural assignment, ensuring the quality and reliability of research outcomes.

References

Safeguarding the Keystone: A Technical Guide to the Stability and Storage of (4-Chloropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of (4-Chloropyridin-3-yl)methanol in Synthesis

This compound is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its unique structural features are leveraged by medicinal chemists to construct more complex molecules, particularly as a key intermediate in the development of nicotinic acetylcholine receptor modulators for neurological disorders and in the creation of selective herbicides.[1] The integrity of this starting material is paramount; its degradation can introduce impurities that may compromise reaction yields, lead to the formation of undesirable side products, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and protocols for assessing its stability to ensure its optimal use in research and development.

Chemical Stability Profile

While specific degradation kinetics for this compound are not extensively published, its stability can be inferred from its structural motifs—a chlorinated pyridine ring and a primary alcohol. The primary modes of degradation for this and structurally related compounds are oxidation, photodegradation, and reactions under strongly acidic or basic conditions.[2]

Potential Degradation Pathways

The hydroxymethyl group is the most likely site of initial degradation through oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of the corresponding aldehyde, (4-chloropyridin-3-yl)carbaldehyde, which can be further oxidized to 4-chloronicotinic acid.[2]

Pyridine and its derivatives are also known to be sensitive to light, particularly UV radiation, which can induce photochemical reactions and lead to degradation.[2][3] The presence of the chlorine atom may also influence the molecule's susceptibility to nucleophilic substitution or other degradation reactions, especially under harsh conditions.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions based on supplier information and safety data for related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature, with preference for a cool environment.[1][4][5] | Prevents acceleration of degradation reactions that can be initiated by heat. |

| Atmosphere | Store in a tightly-closed container.[4][5] Consider storage under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. | Minimizes exposure to atmospheric oxygen and moisture, which can lead to oxidation and other degradative processes. |

| Light Exposure | Store away from direct sunlight and UV sources.[2][4] Use amber glass vials or store in a dark cabinet. | Pyridine derivatives can be light-sensitive, and UV exposure can induce photodegradation.[2] |

| Incompatible Materials | Store away from strong oxidizing agents.[5] | The hydroxymethyl group is susceptible to oxidation. |

Handling Procedures

For safe handling of this compound, the following precautions should be taken, based on safety data sheets for similar compounds:

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[6]

-

Spills: In case of a spill, prevent it from entering drains or waterways. Absorb with an inert material and place it into a suitable disposal container.[6]

Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound and develop stability-indicating analytical methods, forced degradation studies are recommended.[7][8] These studies intentionally stress the compound to identify potential degradation products and pathways.[9]

Forced Degradation Workflow

Caption: A typical workflow for forced degradation studies.

Step-by-Step Forced Degradation Protocol

This protocol is a general guideline and should be optimized for the specific analytical instrumentation and objectives.

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of methanol and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 24 hours).[2]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or gently heat for a specified period.[2]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.[2]

-

Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60-80°C) for a defined period.

-

Photolytic Degradation: Expose the stock solution to a UV lamp in a photostability chamber for a specified duration.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method, typically with a UV detector. The method should be capable of separating the parent compound from all significant degradation products.

-

Degradant Identification: For significant unknown peaks, use techniques such as LC-MS to elucidate the structures of the degradation products.[10]

Conclusion

While this compound is a stable compound under recommended storage conditions, its susceptibility to oxidation and photodegradation necessitates careful handling and storage to maintain its high purity. By understanding its stability profile and implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this critical building block, thereby safeguarding the quality and reproducibility of their synthetic endeavors. Proactive stability assessment through forced degradation studies is a valuable tool for developing robust analytical methods and ensuring the long-term viability of this important chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. aksci.com [aksci.com]

- 6. aksci.com [aksci.com]

- 7. researchgate.net [researchgate.net]

- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 9. biomedres.us [biomedres.us]

- 10. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of 4-Arylpyridine Scaffolds

An Application Guide for the Synthesis of 3-(Hydroxymethyl)-4-arylpyridines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool in both academic and industrial research.[2][3]

This guide focuses on a specific, high-value application: the coupling of (4-chloropyridin-3-yl)methanol with various arylboronic acids. The resulting 3-(hydroxymethyl)-4-arylpyridine motif is a key structural component in numerous biologically active molecules and pharmaceutical intermediates.[4][5] However, the use of heteroaryl chlorides, particularly electron-rich pyridines, presents unique challenges that necessitate carefully optimized protocols. Chloropyridines are significantly less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step of the catalytic cycle more difficult.[4][6] Furthermore, the pyridine nitrogen can act as a Lewis base, potentially coordinating to and inhibiting the palladium catalyst.[7]

This document provides a comprehensive framework for successfully navigating these challenges. We will delve into the mechanistic underpinnings of the reaction, present a robust and validated experimental protocol, and offer field-proven insights for troubleshooting and optimization, designed for researchers, chemists, and drug development professionals.

Pillar 1: Mechanistic Rationale and Key Parameters

A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-chlorine bond of this compound. This is the rate-limiting step for less reactive aryl chlorides and requires a highly active catalyst. The result is a Pd(II) intermediate.[8][11] The use of bulky, electron-rich phosphine ligands is critical here, as they promote the formation of a highly reactive, monoligated Pd(0) species that readily undergoes oxidative addition.[6][12]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which plays a crucial role by activating the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻).[13][14] The base can also react with the Pd(II) complex to form a palladium hydroxide or alkoxide, which may then react with the neutral boronic acid.[15][16] The choice of base is therefore critical to the reaction's success.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 4-arylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

.dot

Caption: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.

Pillar 2: A Validated Experimental Protocol

This protocol is designed as a robust starting point for the coupling of this compound with a range of arylboronic acids. Given the challenging nature of the substrate, a highly active catalyst system is employed.

Recommended Starting Conditions: A Comparative Overview

The choice of catalyst, ligand, and base is paramount for success. The following table summarizes recommended conditions based on extensive literature precedent for challenging heteroaryl chloride couplings.[6][12][17]

| Parameter | Recommendation | Rationale |

| Aryl Halide | This compound | 1.0 equivalent |

| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |

| Pd Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-2 mol % |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 2-4 mol % |

| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equivalents |

| Solvent System | 1,4-Dioxane / H₂O | 5:1 ratio (e.g., 5 mL Dioxane, 1 mL H₂O) |

| Temperature | 80 - 100 °C | To overcome the activation barrier of the C-Cl bond |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and protodeboronation |

.dot

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Step-by-Step Methodology

Materials & Equipment:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Pd₂(dba)₃

-

SPhos

-

K₃PO₄ (finely ground)

-

Anhydrous 1,4-Dioxane (from a solvent purification system or a fresh sealed bottle)

-

Degassed, deionized water

-

Ethyl acetate, Hexanes (for chromatography)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Septa, needles, and syringes

-

Inert gas line (Argon or Nitrogen) with a bubbler

-

Heating mantle or oil bath with a temperature controller

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

-

Rotary evaporator

Procedure:

-

Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (e.g., 143.6 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 424.6 mg, 2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol %), and SPhos (8.2 mg, 0.02 mmol, 2 mol %).

-

Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle a total of three times to ensure all oxygen is removed.[7]

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5.0 mL) followed by degassed water (1.0 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots via syringe and analyzing by Thin Layer Chromatography (TLC) or LC-MS. For TLC, a typical eluent system is 50:50 Ethyl Acetate/Hexanes. The starting material should be consumed, and a new, more non-polar spot corresponding to the product should appear.[18]

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Add water (15 mL) and shake. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.[19][20]

Pillar 3: Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Low yields or reaction failure can often be traced to a few key areas.

Common Issues and Solutions:

-

Low or No Conversion: This is often due to an inactive catalyst. Ensure the atmosphere is scrupulously inert, as oxygen can deactivate the Pd(0) catalyst.[7] Verify the quality of the palladium precatalyst and ligand. Consider screening other bulky phosphine ligands like XPhos or RuPhos, which can be more effective for certain substrates.[6]

-

Protodeboronation: This side reaction, where the boronic acid is replaced by a proton, leads to the formation of an arene byproduct instead of the coupled product.[21] It can be minimized by using freshly opened boronic acids, ensuring a rigorously inert atmosphere, and avoiding excessively long reaction times or high temperatures.

-

Homocoupling: The formation of biaryl products from the self-coupling of the boronic acid can occur, particularly in the presence of oxygen.[7] Thoroughly degassing all solvents and maintaining a strict inert atmosphere is the primary solution.

-

Dehalogenation: The starting chloropyridine is reduced to the corresponding pyridine. This can happen if a source of hydride is present. Ensure solvents are anhydrous and of high purity.[7]

.dot

Caption: A decision-making guide for common Suzuki coupling issues.

Conclusion